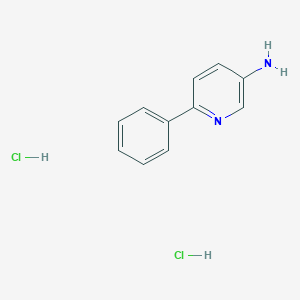

6-phenylpyridin-3-amine;hydrochloride

Description

Properties

CAS No. |

1246767-56-5 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

6-phenylpyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-8H,12H2;1H |

InChI Key |

AEJDVHLTFXGPJQ-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

6-Phenylpyridin-3-amine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 6-Phenylpyridin-3-amine hydrochloride has emerged as a critical building block in this domain[1]. By combining the hydrogen-bonding capacity of a pyridine ring, the hydrophobic bulk of a phenyl group, and the synthetic versatility of a primary amine, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and the development of targeted kinase and protease inhibitors[2][3].

This technical guide explores the structural rationale, therapeutic applications, and validated synthetic protocols for deploying 6-phenylpyridin-3-amine hydrochloride in drug development.

Physicochemical Properties & Structural Rationale

The utility of 6-phenylpyridin-3-amine is rooted in its highly tunable electronic and steric properties.

-

The Pyridine Nitrogen (N1): Acts as a highly effective hydrogen bond acceptor. In the context of kinase inhibitors, this nitrogen frequently anchors the molecule to the ATP-binding site by interacting with the backbone amide NH of the kinase hinge region[4].

-

The Phenyl Ring (C6): Projects into the hydrophobic pocket adjacent to the ATP-binding site. This drives binding affinity through van der Waals interactions and π−π stacking with aromatic residues[4].

-

The Primary Amine (C3): Serves as the primary synthetic vector. It can be readily functionalized via amidation, urea formation, or transition-metal-catalyzed cross-coupling to extend the molecule toward solvent-exposed regions, tuning both selectivity and pharmacokinetics[5].

-

The Hydrochloride Salt: While the free base is stable, the hydrochloride salt is frequently utilized to disrupt the crystal lattice energy, significantly improving aqueous solubility for in vitro screening and formulation[6].

Table 1: Physicochemical Profile of 6-Phenylpyridin-3-amine [1][6][7]

| Property | Value |

| Chemical Name | 6-Phenylpyridin-3-amine hydrochloride |

| CAS Number | 1246767-56-5 (HCl salt) / 126370-67-0 (Free base) |

| Molecular Formula | C11H10N2 · HCl |

| Molecular Weight | 206.67 g/mol (HCl salt) / 170.21 g/mol (Free base) |

| SMILES (Free Base) | NC1=CN=C(C=C1)C1=CC=CC=C1 |

| Physical Form | Solid |

| Storage Conditions | 2-8 °C, inert atmosphere, dark place |

Applications in Targeted Therapeutics

PIM Kinase Inhibition in Oncology

Proviral Integration of Moloney (PIM) kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases overexpressed in various hematopoietic malignancies and solid tumors[8]. PIM kinases promote cell survival by phosphorylating the pro-apoptotic protein BAD on residues Ser112, Ser136, and Ser155. This phosphorylation prevents BAD from binding to the anti-apoptotic protein Bcl-XL, thereby halting apoptosis[8].

Derivatives of 6-phenylpyridin-3-amine have been heavily patented as potent, ATP-competitive PIM kinase inhibitors[2][9]. The pyridine core mimics the adenine ring of ATP, while functionalization at the C3-amine allows the molecule to achieve nanomolar selectivity against PIM isoforms over other kinases.

Fig 1: PIM kinase signaling pathway and its regulation by 6-phenylpyridin-3-amine derived inhibitors.

Dual Inhibitors for Gout Management

Beyond oncology, the 3-phenylpyridine scaffold has been utilized to develop dual inhibitors targeting Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) for the treatment of hyperuricemia and gout[10]. By inhibiting uric acid production (XOR) and enhancing renal excretion (URAT1), these derivatives offer a synergistic therapeutic profile.

Table 2: In Vitro Inhibitory Activity of 3-Phenylpyridine Derivatives against XOR and URAT1 [10]

| Compound / Reference | Target | IC50 (µM) | Mechanism |

| Compound II15 | XOR | 0.006 | Uric Acid Production Inhibition |

| Compound II15 | URAT1 | 12.90 | Renal Excretion Enhancement |

| Febuxostat (Ref) | XOR | 0.008 | Standard XOR Inhibitor |

| Benzbromarone (Ref) | URAT1 | 27.04 | Standard URAT1 Inhibitor |

SARS-CoV-2 3CLpro Covalent Inhibitors

In antiviral drug discovery, 6-phenylpyridin-3-amine has been utilized to synthesize covalent inhibitors targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2[3]. The C3-amine is converted into an electrophilic warhead (e.g., a formamide or chloroacetamide), which undergoes a nucleophilic attack by the catalytic cysteine of 3CLpro, resulting in irreversible enzyme inactivation.

Experimental Protocols: Scaffold Synthesis and Elaboration

To maintain scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and elaborating the 6-phenylpyridin-3-amine scaffold.

Fig 2: Synthetic workflow for generating kinase inhibitors from 6-chloropyridin-3-amine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (Scaffold Synthesis)

Causality & Rationale: Pd(PPh3)4 is selected as the catalyst because the electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, facilitating oxidative addition into the relatively strong C-Cl bond of 6-chloropyridin-3-amine. The aqueous K2CO3 base accelerates the transmetalation step with phenylboronic acid[5].

Step-by-Step Methodology:

-

Setup: Charge an oven-dried Schlenk flask with 6-chloropyridin-3-amine (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K2CO3 (2.0 equiv, 20 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 50 mL). Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

-

Catalyst Introduction: Under a positive flow of argon, add Pd(PPh3)4 (5 mol%, 0.5 mmol). Critical Step: Oxygen exposure here will rapidly oxidize Pd(0) to inactive Pd(II).

-

Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in minimal dichloromethane (DCM). Slowly add 2.0 M HCl in diethyl ether (1.1 equiv) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to afford 6-phenylpyridin-3-amine hydrochloride.

-

Validation: Confirm completion via LC-MS (disappearance of m/z 128, emergence of m/z 171[M+H]+). Validate purity via 1 H NMR, observing the characteristic downfield shift of the pyridine protons.

Protocol 2: Buchwald-Hartwig Amination for Library Generation

Causality & Rationale: To build a library of kinase inhibitors, the primary amine must be coupled with various aryl halides. BrettPhos is chosen as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination and prevents the formation of off-target bis-arylation products, ensuring high yields of the desired secondary amine[4].

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, combine 6-phenylpyridin-3-amine free base (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol) in a sealed vial.

-

Catalyst Complex: Add Pd2(dba)3 (2 mol%, 0.02 mmol) and BrettPhos (4 mol%, 0.04 mmol).

-

Solvent: Add anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and stir at 100 °C for 16 hours.

-

Workup & Purification: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA).

-

Validation: Purity must be >95% by UPLC-UV (254 nm) before advancing the compound to in vitro kinase assays.

References

-

Matrix Fine Chemicals - 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0.[7] URL:[Link]

-

Molaid - 2-phenyl-5-aminopyridine monohydrochloride - CAS 1246767-56-5.[6] URL: [Link]

-

Google Patents - WO2010026121A1: Bicyclic kinase inhibitors.[2][9] URL:

-

ChemRxiv - Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors.[3] URL: [Link]

-

PubMed Central (NIH) - Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL.[8] URL:[Link]

Sources

- 1. 6-Phenylpyridin-3-amine | 126370-67-0 [sigmaaldrich.com]

- 2. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-phenyl-5-aminopyridine monohydrochloride - CAS号 1246767-56-5 - 摩熵化学 [molaid.com]

- 7. 6-PHENYLPYRIDIN-3-AMINE | CAS 126370-67-0 [matrix-fine-chemicals.com]

- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

6-phenylpyridin-3-amine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-phenylpyridin-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of 6-phenylpyridin-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine derivatives are foundational scaffolds in numerous FDA-approved drugs, and their development hinges on precise structural characterization.[1][2] The formation of a hydrochloride salt is a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients.[3] This document outlines a logical, field-proven workflow employing a suite of modern analytical techniques. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Foundational Analysis: The Hypothesis of Structure

Before empirical analysis, a hypothesized structure is established based on the compound's synthesis and name. 6-phenylpyridin-3-amine hydrochloride implies a pyridine ring substituted with a phenyl group at the 6-position and an amine group at the 3-position. The "hydrochloride" designation indicates the formation of a salt with hydrochloric acid, leading to the protonation of a basic nitrogen atom. The primary questions to be answered are:

-

Is the core scaffold indeed a 6-phenyl-3-aminopyridine?

-

Which nitrogen atom is protonated—the endocyclic pyridine nitrogen or the exocyclic amino nitrogen?

-

What is the precise three-dimensional structure and what are the intermolecular interactions in the solid state?

Compound Profile:

-

Molecular Formula (Free Base): C₁₁H₁₀N₂[4]

-

Molecular Weight (Free Base): 170.21 g/mol [4]

-

Molecular Formula (Hydrochloride): C₁₁H₁₁ClN₂

-

Molecular Weight (Hydrochloride): 206.67 g/mol [5]

The analytical workflow is designed to systematically answer these questions, with each technique providing complementary evidence.

Caption: Key HMBC correlations confirming the substitution pattern.

-

Trustworthiness: A crucial HMBC correlation from the ortho-protons of the phenyl ring (H-2'/6') to the C-6 carbon of the pyridine ring unequivocally establishes the 6-phenyl substitution.

-

Trustworthiness: Correlations from the pyridine protons (e.g., H-2 and H-4) to the C-3 carbon confirm the position of the amine substituent. The absence of a correlation from an exchangeable proton to C-3 would suggest the exocyclic amine is not the primary site of protonation in DMSO.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For 6-phenylpyridin-3-amine hydrochloride, the key diagnostic region is the N-H stretching area, which can differentiate between a free primary amine (-NH₂) and a protonated ammonium group (-N⁺H₃) or pyridinium ion (-N⁺H-). [3]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade KBr powder until a fine, homogeneous mixture is obtained. [6]2. Pellet Formation: Compress the powder in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet. [7]3. Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans to achieve a high signal-to-noise ratio. [7]

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch of the free -NH₂ group. [6] |

| ~3200 - 2500 | Strong, Very Broad | N⁺-H Stretch of the pyridinium ion. This broad feature is characteristic of hydrogen-bonded amine salts. [3] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch (from both rings). [7] |

| 1620 - 1580 | Strong | N-H Scissoring (Bending) of the -NH₂ group. [7] |

| 1580 - 1450 | Strong | C=C and C=N Aromatic Ring Stretching. [7] |

The presence of both sharp N-H stretches around 3400 cm⁻¹ and a very broad absorption band centered around 3000 cm⁻¹ provides compelling evidence that the exocyclic amine is a free -NH₂ group while the pyridine nitrogen is protonated.

Single-Crystal X-Ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of MS, NMR, and FTIR provides an almost certain structure, single-crystal X-ray crystallography offers the "gold standard" of proof. [8]It provides a precise 3D map of electron density in the solid state, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique will definitively confirm the site of protonation and the overall molecular architecture. [9]

Experimental Protocol: Crystal Growth and Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane). [9]2. Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector. [10]3. Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic structure is refined.

Expected Authoritative Outcome

The crystallographic data will provide a definitive answer to the core structural questions:

-

Connectivity: It will confirm the 6-phenyl and 3-amino substitution pattern.

-

Protonation Site: The location of the hydrogen atom on the pyridine nitrogen will be unequivocally determined, and its interaction with the chloride counter-ion will be visualized.

-

Intermolecular Interactions: The crystal packing will reveal a network of hydrogen bonds. We expect to see strong N⁺-H···Cl⁻ hydrogen bonds, as well as potential N-H···N or N-H···Cl⁻ interactions involving the free amine group, which dictate the supramolecular structure. [9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-PHENYLPYRIDIN-3-AMINE HYDROCHLORIDE | CAS 219121-62-7 [matrix-fine-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

Unlocking the Pharmacological Potential of 6-Phenylpyridin-3-Amine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the search for highly ligand-efficient, versatile scaffolds is paramount. 6-Phenylpyridin-3-amine (CAS: 126370-67-0) has emerged as a privileged building block and core pharmacophore across multiple therapeutic areas[1]. With a low molecular weight (~170.2 g/mol ) and a highly favorable topological polar surface area (38.9 Ų), this scaffold provides an ideal starting point for fragment-based drug discovery (FBDD) and late-stage functionalization[1]. This technical guide synthesizes the mechanistic rationale, primary biological activities, and validated experimental protocols for utilizing 6-phenylpyridin-3-amine derivatives in oncology and virology.

The Pharmacophore: Mechanistic Rationale

The biological versatility of 6-phenylpyridin-3-amine stems from its distinct electronic and structural features, which allow it to engage in diverse molecular interactions within target binding pockets:

-

Pyridine Nitrogen (Hydrogen Bond Acceptor): Acts as a critical interaction point for the hinge region of kinases, mimicking the adenine ring of ATP.

-

Primary Amine (C3 Position): Serves as both a hydrogen bond donor and a highly reactive synthetic handle for derivatization (e.g., conversion to formamides, amides, or covalent warheads)[2].

-

Phenyl Ring (C6 Position): Provides essential lipophilicity and engages in π−π stacking or cation- π interactions within hydrophobic subpockets (such as the S2/S3 pockets of viral proteases)[3].

Primary Biological Activities & Target Mechanisms

Oncology: PIM Kinase Inhibition

Provirus Integration of Maloney (PIM) kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that play a critical role in the survival and proliferation of hematopoietic cells and solid tumors[4]. Unlike many kinases, PIM kinases lack a regulatory domain; their activity is entirely dependent on transcription and translation, which is heavily driven by the JAK/STAT signaling pathway[4].

Derivatives of 6-phenylpyridin-3-amine have been successfully deployed as ATP-competitive inhibitors of PIM kinases. The scaffold fits deeply into the ATP-binding pocket, outcompeting intracellular ATP and preventing the downstream phosphorylation of pro-survival targets such as BAD and c-Myc, thereby inducing apoptosis in malignant cells[4].

Mechanism of PIM kinase upregulation and targeted inhibition by 6-phenylpyridin-3-amine derivatives.

Virology: SARS-CoV-2 3CLpro Inhibition

The 3-chymotrypsin-like protease (3CLpro, or Mpro) is an indispensable enzyme for the replication of coronaviruses, responsible for cleaving viral polyproteins at specific sites[2]. The enzyme utilizes a catalytic dyad consisting of Cys145 and His41.

Recent structure-based optimization studies have utilized the 6-phenylpyridin-3-amine scaffold to design both non-covalent and covalent 3CLpro inhibitors[3],[2]. By functionalizing the C3-amine into a reactive electrophile (such as a formamide or Michael acceptor), researchers have created covalent inhibitors that undergo nucleophilic attack by the catalytic Cys145[2]. The 6-phenyl moiety anchors the molecule by occupying the adjacent hydrophobic pockets, significantly increasing the residence time and overall kinact/KI of the inhibitor[3].

Quantitative Data Summaries

To contextualize the utility of this scaffold, the following table summarizes the baseline physicochemical properties and target affinities associated with 6-phenylpyridin-3-amine and its optimized derivatives.

| Property / Parameter | Value / Range | Biological & Chemical Relevance |

| Molecular Weight | 170.21 g/mol [1] | Highly ligand-efficient; leaves ample "molecular weight budget" for the addition of warheads or solubilizing groups. |

| Topological Polar Surface Area | 38.9 Ų[1] | Excellent predicted membrane permeability; ideal for targeting intracellular kinases and viral proteases. |

| PIM Kinase IC₅₀ | < 50 μM (Hit Range)[4] | Demonstrates baseline affinity for the ATP-binding pocket of Ser/Thr kinases, serving as a strong hit for optimization. |

| SARS-CoV-2 3CLpro IC₅₀ | Sub-μM to Nanomolar[2] | Achieved via structure-based derivatization, particularly when functionalized with covalent warheads targeting Cys145. |

Validated Experimental Methodologies

The following protocols outline the synthesis of the core scaffold and its subsequent biological evaluation. Every step is designed with causality in mind to ensure a self-validating experimental system.

Scaffold Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation required to generate the 6-phenylpyridin-3-amine core from commercially available halogenated precursors[5],[6].

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe vial, combine 5-amino-2-bromopyridine (1.0 equiv) and phenylboronic acid (2.0 equiv)[6].

-

Causality: An excess of phenylboronic acid is utilized to drive the transmetalation step forward and compensate for potential protodeboronation side reactions at elevated temperatures.

-

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%) to the vial[6].

-

Causality: This zero-valent palladium complex is essential for initiating the catalytic cycle via oxidative addition into the C-Br bond.

-

-

Solvent and Base: Suspend the mixture in degassed 1,4-dioxane and add a 2M aqueous solution of Na₂CO₃ (2.0 equiv).

-

Causality: Dioxane efficiently solubilizes the organic components. The aqueous base is critical for activating the boronic acid into a reactive boronate complex, which facilitates the transmetalation step. Degassing the solvents prevents the oxidative degradation of the Pd(0) catalyst.

-

-

Reaction Execution: Seal the vial, purge with argon, and heat the mixture (e.g., via microwave irradiation or an oil bath at 90°C) until complete consumption of the starting material is observed.

-

Validation Checkpoint: Monitor reaction progress via TLC or LC-MS. The disappearance of the 5-amino-2-bromopyridine mass indicates successful conversion.

-

-

Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the pure 6-phenylpyridin-3-amine[6].

Biological Evaluation: FRET-Based 3CLpro Enzymatic Assay

To evaluate the antiviral efficacy of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed to measure the inhibition of 3CLpro-mediated peptide cleavage[3],[2].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.3, 1 mM EDTA) supplemented with 1 mM Dithiothreitol (DTT).

-

Causality: DTT is a reducing agent that prevents the oxidation of the catalytic Cys145, maintaining it in the highly nucleophilic state required for both natural substrate cleavage and covalent inhibitor binding[2].

-

-

Enzyme-Inhibitor Incubation: Incubate recombinant SARS-CoV-2 3CLpro (e.g., 50 nM final concentration) with varying concentrations of the 6-phenylpyridin-3-amine derivative at 37°C for 30 minutes.

-

Causality: Pre-incubation is strictly required for covalent inhibitors. It allows time for the initial reversible enzyme-inhibitor complex to form, followed by the irreversible covalent bond formation.

-

-

Substrate Addition: Initiate the reaction by adding a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

-

Causality: 3CLpro specifically cleaves the peptide at the Gln-Ser bond. Cleavage separates the Edans fluorophore from the Dabcyl quencher, resulting in a measurable fluorescent signal.

-

-

Kinetic Measurement: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) using a microplate reader for 30 minutes.

-

Validation Checkpoint: Calculate the Z'-factor using positive controls (known inhibitors like Nirmatrelvir) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness for calculating IC₅₀ or kinact/KI values.

-

Step-by-step workflow from scaffold synthesis to FRET-based kinetic analysis of 3CLpro inhibitors.

References

- BenchChem Technical Support Team. "Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols." Benchchem.

- "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors." ChemRxiv.

- National Center for Biotechnology Information. "6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877." PubChem.

- "WO2010026121A1 - Bicyclic kinase inhibitors." Google Patents.

- "Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19." PMC - NIH.

- "Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors (Extended Analysis)." ChemRxiv.

Sources

- 1. 6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Solubility and Stability of 6-Phenylpyridin-3-amine Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific investigation. A candidate's intrinsic physicochemical properties are foundational to its ultimate success. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on 6-phenylpyridin-3-amine hydrochloride, a heterocyclic amine structure representative of many modern small molecule building blocks.

While specific public data on this exact molecule is limited, its structure—an aromatic amine on a pyridine ring, presented as a hydrochloride salt—provides a valuable model for discussing the essential characterization studies required for such compounds. As a Senior Application Scientist, my objective is not to simply present data, but to provide you, the researcher, with the strategic and methodological framework necessary to generate this critical information yourself. This guide will detail the 'why' and the 'how'—the theoretical underpinnings and the practical, step-by-step protocols—for comprehensively profiling the solubility and stability of a compound like 6-phenylpyridin-3-amine hydrochloride.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a master variable that governs a drug's absorption and, consequently, its in-vivo efficacy. For an ionizable compound like an amine hydrochloride, solubility is not a single value but a dynamic property highly dependent on the local chemical environment.

Theoretical Considerations: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of 6-phenylpyridin-3-amine hydrochloride is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms. The pyridinic nitrogen is the more basic center and will be protonated to form the hydrochloride salt. The pKa of the parent molecule, 3-aminopyridine, is approximately 6.04, while the pKa of pyridine itself is around 5.2.[1][2] The phenyl substitution may slightly alter this value, but we can use this as a reasonable estimate for experimental design.

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. At a pH below the pKa, the protonated, cationic form of the molecule will dominate. As a hydrochloride salt, this ionized form is expected to exhibit significantly higher aqueous solubility than the neutral free base. Conversely, as the pH of the solution rises above the pKa, the molecule will deprotonate to the less soluble free base, potentially leading to precipitation. Therefore, determining the pH-solubility profile is not just an academic exercise; it is essential for predicting how the drug will behave in different regions of the gastrointestinal tract and for guiding formulation strategies.[3]

Experimental Workflow for Solubility Determination

To obtain a complete picture, both thermodynamic and kinetic solubility should be assessed. Thermodynamic solubility represents the true equilibrium state and is the gold standard, while kinetic solubility provides a high-throughput measure of a compound's behavior upon rapid dissolution, often relevant in early discovery screening.[4]

The shake-flask method, recognized by the United States Pharmacopeia (USP), is the definitive technique for measuring equilibrium solubility.[5][6][7][8]

Objective: To determine the maximum concentration of 6-phenylpyridin-3-amine hydrochloride that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Methodology:

-

Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also include purified water and relevant organic co-solvents if required for formulation.

-

Addition of Compound: To a series of glass vials, add a pre-weighed excess amount of 6-phenylpyridin-3-amine hydrochloride. The key is to ensure solid material remains visible after equilibration, confirming saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, generally 24 to 72 hours.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid material. This is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid State Analysis: It is good practice to analyze the remaining solid using a technique like X-ray Powder Diffraction (XRPD) to check for any polymorphic or salt-to-free-base conversions during the experiment.

Here is a visual representation of the shake-flask method workflow.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation: Summarizing Solubility Results

Organize the generated data into a clear, concise table to allow for easy comparison and interpretation.

| Solvent/Medium | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Insert experimental value] |

| Acetate Buffer | 4.5 | 25 | [Insert experimental value] |

| Phosphate Buffer | 6.8 | 25 | [Insert experimental value] |

| Phosphate Buffer | 7.4 | 25 | [Insert experimental value] |

| Purified Water | ~5.0* | 25 | [Insert experimental value] |

| Phosphate Buffer | 7.4 | 37 | [Insert experimental value] |

| FaSSIF | 6.5 | 37 | [Insert experimental value] |

| Note: The pH of an unbuffered solution of an amine HCl salt will be acidic. | |||

| FaSSIF: Fasted State Simulated Intestinal Fluid. |

Part 2: Stability Assessment and Forced Degradation

Understanding a molecule's stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to ensuring patient safety and product quality.[10][11][12] Stability studies identify potential degradation products and establish the intrinsic stability of the molecule, which informs formulation, packaging, and storage conditions.[13][14]

Theoretical Considerations: Degradation Pathways

For a molecule like 6-phenylpyridin-3-amine, several degradation pathways are plausible under stress conditions:

-

Hydrolysis: While the pyridine and phenyl rings are generally stable to hydrolysis, extreme pH conditions at elevated temperatures can promote reactions.

-

Oxidation: The amine group and the electron-rich pyridine ring can be susceptible to oxidative degradation, especially in the presence of peroxides or metal ions.

-

Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation. ICH Q1B guidelines specifically outline requirements for photostability testing.[10]

The cornerstone of this assessment is the forced degradation study . This involves intentionally exposing the drug substance to harsh conditions to accelerate decomposition.[15][16] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[17][18] This level of degradation is sufficient to produce and identify potential degradants without generating secondary products that would not be seen under normal storage conditions.[17]

Experimental Workflow for Forced Degradation Studies

A forced degradation study must be systematic, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[17]

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 6-phenylpyridin-3-amine hydrochloride (e.g., at 1 mg/mL) in various stress media. A control sample, protected from stress, should be analyzed concurrently.

-

Application of Stress:

-

Acid Hydrolysis: 0.1 M HCl, heated at 60-80°C for a set time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: 0.1 M NaOH, heated at 60-80°C for a set time. Samples should be neutralized before analysis.

-

Oxidation: 3% H₂O₂, stored at room temperature for a set time.

-

Thermal Stress: Expose the solid powder and a solution to dry heat (e.g., 80°C) and elevated humidity (e.g., 40°C / 75% RH).[19]

-

Photostability: Expose the solid powder and a solution to a controlled light source as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

-

Analysis with a Stability-Indicating Method: This is the most critical component. An analytical method, typically a gradient reverse-phase HPLC method with UV and/or Mass Spectrometric (MS) detection, must be developed.[20][21] A "stability-indicating" method is one that can separate the parent drug from all process impurities and degradation products, ensuring that the assay of the active ingredient is accurate and unaffected by the presence of these other species.[22]

-

Data Evaluation:

-

Assay: Calculate the percentage of the parent compound remaining.

-

Impurity Profile: Quantify known impurities and any new degradation products (as % area).

-

Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100%, accounting for the initial purity of the drug substance.[18]

-

This diagram illustrates the logical flow from stress testing to a validated stability-indicating method.

Caption: Overview of a Forced Degradation Study Workflow.

Data Presentation: Summarizing Stability Results

A summary table is essential for reporting the outcomes of the forced degradation study.

| Stress Condition | Duration/Temp | % Assay Remaining | Total Degradation Products (%) | Major Degradant (RRT)* | Mass Balance (%) |

| Control | N/A | 100.0 | <0.1 | N/A | 100.0 |

| 0.1 M HCl | 8h @ 80°C | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH | 2h @ 60°C | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂ | 24h @ RT | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid) | 7d @ 80°C | [Value] | [Value] | [Value] | [Value] |

| Photolytic (Solid) | ICH Q1B | [Value] | [Value] | [Value] | [Value] |

| RRT: Relative Retention Time |

Conclusion

The physicochemical characterization of a new chemical entity like 6-phenylpyridin-3-amine hydrochloride is a foundational pillar of the drug development process. A thorough understanding of its solubility profile across different pH values and its stability under various stress conditions provides invaluable insights that guide formulation development, define storage and handling procedures, and ensure the quality and safety of the final drug product. The protocols and frameworks outlined in this guide represent industry-standard, regulatory-compliant approaches. By systematically generating and interpreting this data, researchers and drug development professionals can de-risk their programs, accelerate timelines, and build a robust data package for successful regulatory submissions.

References

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). Available from: [Link]

-

Scribd. Solubility Determination Methods in USP | PDF. Available from: [Link]

-

Memmert. Stability tests according to ICH Q1A (R2). (2012). Available from: [Link]

-

ChemAnalyst. 3-Aminopyridine CAS# 462-08-8: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

-

European Medicines Agency. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (2003). Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2011). Available from: [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). Available from: [Link]

-

International Journal of Research in Pharmaceutical Sciences. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (2023). Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). Available from: [Link]

-

ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]

-

USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). Available from: [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. (2022). Available from: [Link]

-

Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry. (2016). Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available from: [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. (2024). Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Stability Indicating Analytical Method Development and Validation. (2022). Available from: [Link]

-

USP-NF. <1236> Solubility Measurements. (2016). Available from: [Link]

-

Eagle Analytical. Stability Indicating Method Development & Validation. Available from: [Link]

-

Arcinova. A practical guide to forced degradation and stability studies for drug substances. (2022). Available from: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. (2012). Available from: [Link]

-

Journal of Molecular Structure: THEOCHEM. Theoretical prediction of relative and absolute pKa values of aminopyridines. (2005). Available from: [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. reddit.com [reddit.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. scribd.com [scribd.com]

- 6. uspnf.com [uspnf.com]

- 7. uspnf.com [uspnf.com]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 12. One moment, please... [ijset.in]

- 13. database.ich.org [database.ich.org]

- 14. onyxipca.com [onyxipca.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. sgs.com [sgs.com]

- 19. memmert.com [memmert.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. irjpms.com [irjpms.com]

- 22. ijpsm.com [ijpsm.com]

The Phenylpyridine Scaffold in Medicinal Chemistry: Strategic Deployment, Synthesis, and Therapeutic Applications

As a Senior Application Scientist, I frequently observe that late-stage attrition in drug development is driven by suboptimal physicochemical properties rather than a lack of target affinity. The biphenyl motif, while excellent for occupying hydrophobic pockets, often imparts excessive lipophilicity and planarity. This leads to poor aqueous solubility, high plasma protein binding, and an increased risk of phospholipidosis or off-target toxicity, such as hERG channel inhibition[1]. The strategic deployment of the phenylpyridine scaffold serves as a highly effective bioisosteric intervention, fundamentally altering the developability trajectory of lead compounds.

This technical guide explores the physicochemical rationale, target engagement profiles, and self-validating synthetic methodologies associated with the phenylpyridine scaffold.

Physicochemical Rationale: The Bioisosteric Advantage

The transition from a biphenyl to a phenylpyridine scaffold involves the targeted insertion of a nitrogen atom into one of the aromatic rings. This single-atom substitution profoundly modulates the molecule's physicochemical profile[1].

The introduction of the basic pyridine nitrogen serves two primary functions:

-

Reduction of Lipophilicity: The nitrogen atom increases the polar surface area (PSA) and lowers the partition coefficient (logP), which directly enhances aqueous solubility and improves the pharmacokinetic (PK) profile[2].

-

Directional Hydrogen Bonding: The lone pair on the pyridine nitrogen acts as a strong hydrogen-bond acceptor, enabling highly specific interactions with amino acid residues within the target protein's binding pocket, thereby increasing target affinity and selectivity.

Logical relationship illustrating the bioisosteric transition from biphenyl to phenylpyridine.

Target Engagement and Quantitative Efficacy

Phenylpyridine derivatives have demonstrated profound efficacy across multiple therapeutic areas. Two notable examples include the management of hyperuricemia (gout) and oncology.

Dual XOR/URAT1 Inhibition in Gout

The 3-phenylpyridine core has been successfully deployed to create dual inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1)[2]. By simultaneously halting uric acid production (XOR inhibition) and enhancing its renal excretion (URAT1 inhibition), these compounds offer a comprehensive therapeutic strategy for gout[2].

SIRT3 Modulation in Oncology

SIRT3 is a mitochondrial deacetylase that plays a critical role in cancer cell metabolism. Phenylpyridine derivatives have been optimized to selectively inhibit SIRT3, leading to the hyperacetylation of mitochondrial proteins, metabolic reprogramming, and ultimately, tumor cell apoptosis[3]. Structural optimization has shown that introducing specific substituents, such as a 2-fluorophenyl group (Compound P6), significantly enhances inhibitory activity against SIRT3 while maintaining selectivity over SIRT1 and SIRT2[3].

Signaling pathway of phenylpyridine-based SIRT3 inhibitors inducing tumor cell apoptosis.

Quantitative Data Summary

The following table synthesizes the in vitro inhibitory data for key phenylpyridine derivatives across different targets.

| Compound ID | Target | IC50 (µM) | Therapeutic Indication | Reference |

| II15 (3-phenylpyridine deriv.) | XOR | 0.006 | Gout / Hyperuricemia | [2] |

| II15 (3-phenylpyridine deriv.) | URAT1 | 12.90 | Gout / Hyperuricemia | [2] |

| Febuxostat (Reference) | XOR | 0.008 | Gout / Hyperuricemia | [2] |

| Compound 8 | SIRT3 | 38.0 | Oncology | [3] |

| Compound 9 | SIRT3 | 23.0 | Oncology | [3] |

| Compound P6 (2-fluorophenyl deriv.) | SIRT3 | 7.2 | Oncology | [3] |

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

To access the phenylpyridine scaffold, the Suzuki-Miyaura cross-coupling reaction remains the gold standard due to its broad functional group tolerance and the commercial availability of diverse boronic acids[4].

Below is a detailed, self-validating experimental protocol for the synthesis of a functionalized 3-phenylpyridine derivative (e.g., 3-nitro-5-phenylpyridine). As an application scientist, I emphasize not just what to do, but why each step is chemically necessary.

Experimental Protocol

Materials Required:

-

3-Bromo-5-nitropyridine (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

-

Triphenylphosphine (PPh₃, 6 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 eq.)

-

Anhydrous 1,4-Dioxane and Deionized Water

Step-by-Step Methodology & Causality:

-

Reagent Loading: To a dry round-bottom flask, add 3-bromo-5-nitropyridine, phenylboronic acid, and K₂CO₃[4].

-

Causality: An excess of base (3.0 eq.) is strictly required to neutralize the acid generated during the reaction and to activate the boronic acid into a highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation.

-

-

Catalyst Assembly: Add Pd(OAc)₂ and PPh₃ to the mixture[4].

-

Solvent Addition and Degassing: Add 1,4-dioxane and deionized water. Seal the flask and purge with an inert gas (Argon or N₂) for 15 minutes[4].

-

Causality: A biphasic or miscible aqueous-organic system is critical. Dioxane solubilizes the organic halopyridine, while water dissolves the inorganic base to facilitate boronate activation. Degassing is a non-negotiable step to prevent the irreversible oxidation of the sensitive Pd(0) intermediate and phosphine ligands.

-

-

Thermal Activation: Heat the reaction mixture to reflux and monitor via Thin-Layer Chromatography (TLC)[4].

-

Causality: Thermal energy overcomes the activation barrier of the transmetalation step, which is typically the rate-limiting step in sterically hindered cross-couplings.

-

-

Workup and Orthogonal Purification: Once TLC confirms the consumption of the starting material, cool the mixture. Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography[4].

-

Causality (Self-Validating System): This dual-purification strategy ensures integrity. The aqueous partition removes inorganic salts and borate byproducts, while chromatography isolates the target phenylpyridine from unreacted starting materials and homocoupled byproducts, guaranteeing a chemically pure compound ready for biological screening.

-

Experimental workflow and catalytic steps for Suzuki-Miyaura synthesis of phenylpyridines.

References

-

A medicinal chemistry perspective on SIRT3 modulators in disease treatment - RSC Publishing. Available at: [Link]

-

Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application - Morressier / ACS Fall 2021. Available at:[Link]

Sources

- 1. Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application [morressier.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A medicinal chemistry perspective on SIRT3 modulators in disease treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 6-Phenylpyridin-3-amine Hydrochloride

Introduction & Mechanistic Rationale

6-Phenylpyridin-3-amine (also known as 2-phenyl-5-aminopyridine) and its hydrochloride salt are highly valued building blocks in modern medicinal chemistry. The biaryl amine scaffold is frequently utilized in the development of kinase inhibitors, DGAT1 inhibitors for metabolic disorders, and recently, potent SARS-CoV-2 3CLpro inhibitors for the treatment of COVID-19[1].

While the free base form of the amine is synthetically useful, converting it to the hydrochloride salt is standard practice in drug development. The salt form dramatically improves aqueous solubility, prevents air-mediated oxidation of the electron-rich aniline-like moiety, and provides a stable, crystalline solid ideal for long-term storage and downstream biological assays.

This protocol outlines a highly robust, three-step synthetic workflow to obtain 6-phenylpyridin-3-amine hydrochloride starting from commercially available 2-bromo-5-nitropyridine[2].

Figure 1: Three-step synthetic workflow for 6-phenylpyridin-3-amine hydrochloride.

Causality of the Synthetic Strategy

-

Suzuki-Miyaura Cross-Coupling: The reaction between 2-bromo-5-nitropyridine and phenylboronic acid establishes the biaryl core[3]. The highly electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the 2-position highly susceptible to oxidative addition by the Pd(0) catalyst. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is necessary to dissolve the inorganic base (K₂CO₃), which subsequently coordinates with the boronic acid to form a reactive, electron-rich boronate complex essential for the transmetalation step.

-

Catalytic Hydrogenation: The reduction of the nitro group to a primary amine is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere[4]. This method is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid heavy metal contamination in the final active pharmaceutical ingredient (API), ensuring a cleaner reaction profile and simplified workup.

-

Hydrochloride Salt Formation: Treatment with anhydrous HCl in 1,4-dioxane forces the precipitation of the amine hydrochloride salt from an organic solvent (ethyl acetate). This phase change drives the reaction to completion and acts as a final purification step, leaving organic-soluble impurities in the mother liquor.

Quantitative Data & Materials

Table 1: Key Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 2-Bromo-5-nitropyridine | 202.99 | 1.0 | Electrophile |

| Phenylboronic acid | 121.93 | 1.2 | Nucleophile |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.5 | Base |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | Catalyst |

| 10% Pd/C | N/A | 10 wt% | Hydrogenation Catalyst |

| 4.0 M HCl in 1,4-Dioxane | 36.46 | 1.2 | Salt-forming acid |

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-phenylpyridine

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, yielding a 0.2 M solution with respect to the electrophile). Critical Step: Degas the biphasic mixture by sparging with N₂ gas for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), which will stall the catalytic cycle.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of N₂.

-

Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under N₂.

-

Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (R_f ~ 0.6) should be fully consumed, replaced by a new, intensely UV-active product spot (R_f ~ 0.4).

-

Workup: Cool the mixture to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford 5-nitro-2-phenylpyridine as a pale yellow solid[3].

Protocol 2: Synthesis of 6-Phenylpyridin-3-amine (Free Base)

-

Setup: Dissolve 5-nitro-2-phenylpyridine (1.0 eq) in HPLC-grade Methanol (0.1 M) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the starting material). Safety Note: Dry Pd/C is highly pyrophoric. Add it slowly, preferably under a blanket of N₂, or pre-wet it with a small amount of toluene.

-

Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas three times. Maintain the reaction under a hydrogen atmosphere using a double-layered H₂ balloon[4].

-

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Self-Validation: Monitor by LC-MS. The reaction is complete when the nitro peak (m/z 201.1 [M+H]⁺) completely shifts to the amine peak (m/z 171.1 [M+H]⁺).

-

Workup: Filter the black suspension through a tightly packed pad of Celite. Causality: Celite traps the microscopic palladium particles, preventing them from passing through standard filter paper and contaminating the product with heavy metals. Wash the Celite pad thoroughly with excess methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield 6-phenylpyridin-3-amine as an off-white to pale brown solid. Use immediately in the next step to prevent oxidative darkening.

Protocol 3: Preparation of 6-Phenylpyridin-3-amine Hydrochloride

-

Setup: Dissolve the free base 6-phenylpyridin-3-amine (1.0 eq) in a minimal volume of anhydrous Ethyl Acetate (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath to maximize the crystallization yield.

-

Salt Formation: Dropwise, add 4.0 M HCl in 1,4-Dioxane (1.2 eq).

-

Self-Validation: The reaction is visually self-validating. Because the hydrochloride salt is entirely insoluble in cold ethyl acetate, a white/off-white precipitate will form immediately upon the addition of the acid.

-

Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid through a sintered glass funnel.

-

Washing: Wash the filter cake with ice-cold diethyl ether to remove any unreacted free base or trapped organic impurities. Dry the solid under high vacuum for 12 hours to afford pure 6-phenylpyridin-3-amine hydrochloride.

Analytical Characterization Benchmarks

Use the following benchmarks to verify the integrity of your synthesized intermediates and final product.

Table 2: Analytical Benchmarks

| Compound | Appearance | ESI-MS (m/z) | Key ¹H NMR Features (CDCl₃ or DMSO-d₆) |

| 5-Nitro-2-phenylpyridine | Pale yellow solid | 201.1 [M+H]⁺ | CDCl₃: δ 9.50 (d, J=2.7 Hz, 1H, H-6 adjacent to NO₂), 8.53 (dd, J=8.8, 2.7 Hz, 1H)[3]. |

| 6-Phenylpyridin-3-amine | Off-white/brown solid | 171.1 [M+H]⁺ | CDCl₃: δ 8.16 (d, J=2.8 Hz, 1H, H-2 adjacent to NH₂), broad singlet ~3.8 ppm (NH₂, 2H)[1]. |

| 6-Phenylpyridin-3-amine HCl | White/off-white powder | 171.1 [M+H]⁺ | DMSO-d₆: Downfield shift of pyridine protons; extreme broad singlet >10 ppm (NH₃⁺). |

References

-

Selective chemical functionalization at N6-methyladenosine residues in DNA enabled by visible-light-mediated photoredox Semantic Scholar URL:[Link]

-

Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 National Institutes of Health (PMC) URL:[Link]

- WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo Google Patents URL

Sources

- 1. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo - Google Patents [patents.google.com]

Application Note: Palladium-Catalyzed Synthesis of 6-Phenylpyridin-3-amine

Introduction & Strategic Relevance

The synthesis of biaryl heterocycles is a cornerstone of modern drug discovery. Specifically, 6-phenylpyridin-3-amine serves as a highly privileged structural motif and a critical intermediate in the development of biologically active compounds, including SARS-CoV-2 3CLpro covalent inhibitors[1] and Hsp90 C-terminal inhibitors[2]. The biaryl linkage provides an optimal vector for hydrophobic pocket occupation, while the primary amine serves as a versatile handle for subsequent derivatization (e.g., amide coupling, reductive amination, or urea formation).

This application note details a robust, self-validating protocol for the synthesis of 6-phenylpyridin-3-amine via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale & Reaction Design

The standard approach to this scaffold utilizes the cross-coupling of a halopyridine with phenylboronic acid.

-

Substrate Selection: We strategically select 6-bromopyridin-3-amine over its chlorinated counterpart. The C–Br bond dissociation energy (~276 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol)[3]. This lower activation barrier facilitates a much more rapid and efficient oxidative addition by the Pd(0) catalyst under milder thermal conditions[3]. Furthermore, modern palladium systems tolerate the free primary amine, bypassing atom-uneconomical protection and deprotection steps.

-

Catalytic System: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is employed as a highly reliable, cost-effective catalyst for unhindered aryl bromides[1].

-

Solvent & Base Matrix: A biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ is utilized. Dioxane provides superior solubility for the organic precursors, while the aqueous inorganic base is strictly required to convert the phenylboronic acid into a nucleophilic boronate complex, driving the transmetalation step.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-phenylpyridin-3-amine.

Materials and Reagents

The following stoichiometric table is optimized for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 6-Bromopyridin-3-amine | 173.01 | 1.0 | 1.73 g | Electrophile |

| Phenylboronic acid | 121.93 | 1.5 | 1.83 g | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 0.58 g | Catalyst |

| Na₂CO₃ (2M aq.) | 105.99 | 3.0 | 15.0 mL | Base / Activator |

| 1,4-Dioxane | 88.11 | Solvent | 40.0 mL | Organic Solvent |

Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints (color changes, TLC validation) are met.

Step 1: Reaction Setup & Degassing

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-3-amine (1.73 g, 10 mmol) and phenylboronic acid (1.83 g, 15 mmol).

-

Add 1,4-Dioxane (40 mL) and 2M aqueous Na₂CO₃ (15 mL).

-

Degassing (Critical Causality Step): Subject the biphasic mixture to vigorous Argon sparging for 15–20 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) dead-end complex.

-

Quickly add Pd(PPh₃)₄ (0.58 g, 0.05 mmol) under a positive stream of Argon[1].

-

Validation Checkpoint: The solution will initially appear as a heterogeneous yellow/orange suspension.

Step 2: Heating & In-Process Monitoring

-

Seal the flask and submerge it in a pre-heated oil bath at 90–100 °C for 12–16 hours.

-

Validation Checkpoint: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate, 1:1). Under 254 nm UV light, the starting bromide (higher Rf ) must be completely consumed, replaced by a highly fluorescent spot corresponding to the biaryl product[4].

Step 3: Aqueous Workup

-

Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Deionized Water (50 mL).

-

Separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL).

-

Wash the combined organic layers with saturated NaCl brine (50 mL) to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a dark residue.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50).

-

Isolate the product fractions, concentrate, and dry under high vacuum to afford the pure product.

Step-by-step experimental workflow for the synthesis of 6-phenylpyridin-3-amine.

Analytical Characterization

To confirm structural integrity and purity, validate the isolated compound against the following established spectroscopic parameters[5]:

-

Physical Appearance: Light yellow solid.

-

Melting Point: 130–131 °C.

-

¹H NMR (400 MHz, CDCl₃): δ 8.33 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.51 (d, J = 8.0 Hz, 2H), 7.42 (t, J = 6.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 1H), 6.58 (d, J = 8.0 Hz, 1H), 4.51 (br s, 2H, -NH₂).

Optimization & Troubleshooting

If the standard Pd(PPh₃)₄ protocol yields sluggish conversion or significant protodeboronation (formation of benzene from the boronic acid), alternative catalytic systems should be evaluated. The table below outlines field-proven optimizations[3].

| Catalyst System | Solvent Matrix | Base | Temp (°C) | Time (h) | Expected Yield | Mechanistic Advantage |

| Pd(PPh₃)₄ (5 mol%) | Dioxane / H₂O | Na₂CO₃ | 100 | 12–16 | 80–85% | Standard, cost-effective, highly reliable for unhindered aryl bromides. |

| Pd(dppf)Cl₂ (3 mol%) | DMF / H₂O | K₃PO₄ | 90 | 8 | 88–92% | Bidentate ligand prevents catalyst deactivation and accelerates reductive elimination. |

| Pd₂(dba)₃ / XPhos | Toluene / H₂O | K₂CO₃ | 100 | 4 | >95% | Highly active for challenging substrates; bulky ligand facilitates rapid oxidative addition. |

References

-

Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. 1

-

Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. PMC (NIH). 2

-

A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Benchchem. 3

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. RSC. 5

-

Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. Benchchem. 4

Sources

Advanced Application Note: Buchwald-Hartwig Amination of Pyridine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The Buchwald-Hartwig amination is an indispensable palladium-catalyzed cross-coupling reaction used to forge carbon-nitrogen (C-N) bonds, serving as a cornerstone in modern medicinal chemistry and pharmaceutical synthesis[1]. While the methodology is highly robust for standard aryl halides, applying it to pyridine derivatives introduces severe mechanistic bottlenecks that require precise strategic deviations.

The "Pyridine Problem"

Coupling halopyridines (e.g., 2-chloropyridine, 3-bromo-2-methylpyridine) is notoriously difficult due to two primary factors:

-

Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the electrophilic palladium center, forming stable but catalytically inactive complexes[2].

-

Electronic Imbalance: The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the Pd(0) catalyst into the C-X bond. However, this same electron deficiency drastically increases the activation energy barrier for the subsequent reductive elimination step[3]. If reductive elimination is too slow, unproductive pathways—such as β -hydride elimination—take over, yielding hydrodehalogenated side products[4].

Overcoming the Bottleneck: Ligand Causality

To force the reaction forward, the choice of ligand is paramount. Modern bulky, electron-rich biaryl monophosphine ligands (the "Buchwald Ligands") are engineered to solve this exact problem[5]. Their electron-rich nature stabilizes the active Pd(0) species, while their extreme steric bulk forces the coordinated pyridyl and amido groups into close spatial proximity on the Pd(II) center, mechanically accelerating reductive elimination[3].

Interestingly, Density Functional Theory (DFT) calculations reveal a divergence in causality based on ligand choice: in the Pd-BrettPhos system, oxidative addition becomes the rate-limiting step, whereas in the Pd-RuPhos system, reductive elimination remains the rate-limiting step due to differences in their steric hindrance and electronic structures[3].

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Strategic Parameters & Optimization Data

A self-validating protocol requires selecting the correct combination of Pre-catalyst, Ligand, Base, and Solvent. The tables below synthesize the optimal parameters for pyridine substrates based on empirical high-throughput experimentation[6][7].

Table 1: Ligand Selection Matrix for Halopyridines

| Amine Class | Optimal Ligand | Pd Source | Mechanistic Rationale |

| Primary Amines | BrettPhos / tBuBrettPhos | Pd₂(dba)₃ | Highly selective for primary amines; prevents double arylation. Excellent proton tolerance when paired with LiHMDS[6]. |

| Secondary Amines | RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Specifically designed to accommodate the steric bulk of secondary amines (e.g., morpholine, piperidine)[6]. |

| Anilines / Chelating | BINAP or Xantphos | Pd(OAc)₂ | Bidentate ligands are effective for base-sensitive or highly deactivated halopyridines, though they typically require longer reaction times[8][9]. |

Table 2: Base and Solvent Optimization

| Base | Solvent | Application Profile & Causality |

| NaOtBu (1.5 - 2.5 eq) | Toluene / Dioxane | The gold standard. Strong, non-nucleophilic base essential for rapid deprotonation of the amine[2]. Incompatible with esters/nitro groups. |

| LiHMDS (2.5 eq) | THF / Dioxane | Preferred when coupling primary amines with BrettPhos. Provides excellent functional group tolerance (e.g., hydroxyls)[6][7]. |

| Cs₂CO₃ (2.0 - 3.0 eq) | Toluene / t-AmOH | Milder alternative for highly base-sensitive substrates. Prevents degradation but requires higher temperatures (110 °C)[8]. |

Detailed Experimental Protocol

This methodology outlines the coupling of a sterically hindered pyridine (e.g., 3-bromo-2-methylpyridine or 2,6-dichloro-4-phenylpyridine) with a secondary amine using a RuPhos-based catalytic system[1][2].

Phase 1: Preparation (Strict Inert Atmosphere Required)

Causality Check: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Air exposure will irreversibly oxidize the ligand to a phosphine oxide, killing the catalytic cycle.

-

Transfer an oven-dried Schlenk flask (or pressure tube) into a nitrogen/argon-filled glovebox.

-

Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) to the flask.

-

Add NaOtBu (1.5 equivalents) . (Note: If using a base-sensitive halopyridine, substitute with Cs₂CO₃).

Phase 2: Reagent Assembly

-

Add the halopyridine substrate (e.g., 3-bromo-2-methylpyridine, 1.0 equivalent ) to the flask[2].

-

Add anhydrous, degassed Dioxane or Toluene via syringe to achieve a substrate concentration of 0.1 M to 0.2 M .

-

Add the secondary amine (e.g., Morpholine, 1.2 to 2.5 equivalents ) via a micro-syringe[1].

-

Seal the Schlenk flask tightly, remove it from the glovebox, and connect it to a Schlenk line (maintaining positive inert gas pressure).

Phase 3: Execution & Heating

-

Submerge the flask in a pre-heated oil bath at 80 °C to 110 °C with vigorous magnetic stirring (800+ RPM)[2].

-

Self-Validation Step: The reaction mixture typically transitions from a dark purple/red (Pd₂(dba)₃) to a deep orange or brown solution as the active Pd(0)-RuPhos complex forms and enters the catalytic cycle.

-

Allow the reaction to proceed for 12 to 24 hours .

Phase 4: Quench & Workup

-

Cool the reaction to room temperature.

-

Carefully quench the active base by adding a saturated aqueous solution of NH₄Cl or NaHCO₃ [1][10].

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL) .

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄ , and concentrate under reduced pressure[10].

Phase 5: Purification & Analytical Validation

-

Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient).

-

Validation (LC-MS / NMR): Confirm the product mass. If a mass corresponding to [M - Halogen + H] is observed, β -hydride elimination has occurred[4]. This indicates the reductive elimination step was too slow, requiring a switch to a bulkier ligand (e.g., tBuBrettPhos) or a higher reaction temperature.

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine.Benchchem.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.Benchchem.

- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.Organic Letters.

- Buchwald-Hartwig Amination.Chemistry LibreTexts.

- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.ResearchGate.

- Buchwald Ligands Review.Entegris.

- Buchwald-Hartwig Coupling.Organic Synthesis.

- Buchwald–Hartwig amination.Wikipedia.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.Purdue University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. entegris.com [entegris.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated RP-HPLC Method for the Quantification of 6-Phenylpyridin-3-amine Hydrochloride

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-phenylpyridin-3-amine hydrochloride. The method is developed for accuracy, precision, and specificity, making it suitable for purity assessments and quality control in research and pharmaceutical development. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

6-Phenylpyridin-3-amine is a heterocyclic aromatic amine containing both a pyridine and a phenyl functional group.[1][2] As a hydrochloride salt, it is a polar compound used as a building block in medicinal chemistry and drug development. Ensuring the purity and accurate quantification of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution and sensitivity.[3]

The challenge in analyzing polar compounds like 6-phenylpyridin-3-amine hydrochloride lies in achieving adequate retention on traditional nonpolar stationary phases, such as C18.[4][5] This method addresses this by optimizing the mobile phase pH and composition to ensure consistent protonation of the amine, leading to reproducible retention and excellent peak symmetry. This application note provides a complete, validated protocol for researchers and drug development professionals.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18-bonded silica) and the mobile phase is more polar. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent (acetonitrile) concentration, is used to elute the polar analyte with a sharp peak while also eluting any less polar impurities. The acidic phosphate buffer in the mobile phase ensures that the amine group on the analyte is consistently protonated, which stabilizes its interaction with the stationary phase and improves peak shape. Quantification is performed using a UV detector, leveraging the chromophoric nature of the phenyl and pyridine rings.[6][7]

Materials and Reagents

-

Analyte: 6-Phenylpyridin-3-amine hydrochloride (Purity ≥ 98%)[2][8]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

-

Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS Grade), Orthophosphoric acid (85%, ACS Grade)

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Ultrasonic bath.

-

Experimental Protocols

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |